molecular formula C14H17NO2S B3176077 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole CAS No. 97188-28-8

3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole

Cat. No.: B3176077
CAS No.: 97188-28-8
M. Wt: 263.36 g/mol
InChI Key: AEJXCACOHQTSMS-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a tert-butyl group and a phenylsulfonyl group

Scientific Research Applications

3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole”. For instance, if used in a biological context, it might interact with biological targets via the pyrrole ring or the phenylsulfonyl group .

Safety and Hazards

The safety and hazards of “3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole” would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures .

Future Directions

The future directions for the study of “3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole” could include further investigation into its synthesis, properties, and potential applications. This could involve exploring its reactivity, studying its interactions with various biological targets, or developing new synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with tert-butyl and phenylsulfonyl substituents. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to introduce the tert-butyl group . The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the tert-butyl and phenylsulfonyl groups on the pyrrole ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(benzenesulfonyl)-3-tert-butylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-14(2,3)12-9-10-15(11-12)18(16,17)13-7-5-4-6-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJXCACOHQTSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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